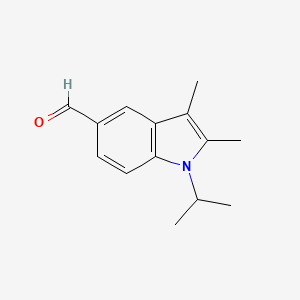

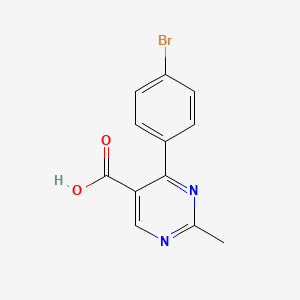

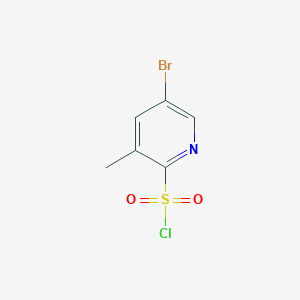

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid

Übersicht

Beschreibung

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid (4-BMP-5-COOH) is an organic compound that belongs to the class of pyrimidine-5-carboxylic acids. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate, a vitamin essential for the growth and development of humans and other organisms. 4-BMP-5-COOH has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects and in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Application: These derivatives have been synthesized to study their antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

- Application: This compound has been synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

4-Bromophenylboronic acid

- Application: This compound is used as a reagent for Palladium catalyzed Suzuki-Miyaura cross-couplings, Pd (II)-catalyzed diastereoselective conjugate additions, Palladium-catalyzed stereoselective Heck-type reaction of allylic esters with arylboronic acids, and Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Methods of Application: The compound is used in various organic synthesis reactions as a reagent .

- Results: The results of these reactions depend on the specific reaction conditions and the other reactants involved .

4-Bromophenylacetic acid

- Application: This compound is used in the preparation of various derivatives, such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, brominated dansyl derivative (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid .

- Methods of Application: The compound is used in various organic synthesis reactions as a precursor .

- Results: The results of these reactions depend on the specific reaction conditions and the other reactants involved .

4-Bromophenylboronic acid

- Application: This compound is used as a reagent for various reactions such as Palladium catalyzed Suzuki-Miyaura cross-couplings, Pd (II)-catalyzed diastereoselective conjugate additions, Palladium-catalyzed stereoselective Heck-type reaction of allylic esters with arylboronic acids, and Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Methods of Application: The compound is used in various organic synthesis reactions as a reagent .

- Results: The results of these reactions depend on the specific reaction conditions and the other reactants involved .

Pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

- Application: This compound has been synthesized and tested for its neurotoxic potentials on the AchE activity and MDA level in the brain of rainbow trout alevins .

- Methods of Application: The compound was synthesized and its effects were tested on rainbow trout alevins .

- Results: The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-7-14-6-10(12(16)17)11(15-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGGGGXNDHPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)

![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)

![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)